REACTION_CXSMILES
|
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |